
2-Amino-5-iodopyridine
Overview
Description
2-Amino-5-iodopyridine (CAS: 29958-12-1, molecular formula: C₅H₅IN₂) is a halogenated pyridine derivative characterized by an amino group at position 2 and an iodine atom at position 5 of the pyridine ring. This structural configuration confers unique reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis . It is prominently used in the development of anti-cancer and anti-inflammatory agents due to its ability to act as a building block for bioactive molecules . The compound’s iodine substituent enhances its utility in cross-coupling reactions, particularly in palladium- or copper-catalyzed amination and arylation processes .
The global market for this compound is projected to grow at a compound annual growth rate (CAGR) of 13.1%, driven by rising demand for innovative pharmaceuticals and agrochemicals . Key manufacturers include Biosynth Carbosynth and P C Chem, which supply high-purity grades (97%–99%) for research and industrial applications .
Preparation Methods
Direct Iodination of 2-Aminopyridine
The most straightforward route to 2-amino-5-iodopyridine involves direct iodination of 2-aminopyridine. This method, detailed in patent CN110590652B, employs iodine (I₂) and hydrogen peroxide (H₂O₂) in an aqueous medium .
Reaction Conditions and Optimization
The synthesis begins by dissolving 2-aminopyridine in water at a mass ratio of 1:2–8 (substrate:water). Iodine is added incrementally over 1–3 hours while maintaining the temperature below 80°C to prevent side reactions. After iodine addition, the mixture is heated to 80–90°C for 1–4 hours. Hydrogen peroxide (28–32% aqueous solution) is then introduced dropwise to facilitate oxidation, followed by refluxing for 20–30 minutes. Cooling the mixture to below 10°C precipitates the product, which is filtered and rinsed with ice water .
Key Parameters :
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Molar Ratios : 2-Aminopyridine : I₂ : H₂O₂ = 1 : 1–1.2 : 0.3–1.2.
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Temperature Control : Critical to minimize poly-iodination byproducts.
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Solvent : Water simplifies purification and reduces environmental impact.
Halogen Exchange Reactions
An alternative approach adapts methodologies from bromo-iodopyridine synthesis. For example, 2-amino-5-bromo-3-iodopyridine is prepared via sequential bromination and iodination of 2-aminopyridine . Though designed for a different target, this workflow offers insights into optimizing iodination steps.
Iodination with KI/KIO₃
In this method, 2-amino-5-bromopyridine undergoes iodination using potassium iodide (KI) and potassium iodate (KIO₃) in sulfuric acid (H₂SO₄) at 100°C . The reaction proceeds via electrophilic substitution, with KI acting as the iodine source and KIO₃ ensuring stoichiometric control.
Reaction Scheme :
3 \xrightarrow{\text{H}2\text{SO}4, 100^\circ\text{C}} \text{this compound} + \text{KBr} + \text{H}2\text{O}
Optimization Insights :
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Temperature : 100°C maximizes iodine incorporation while minimizing decomposition.
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Acid Concentration : 2 M H₂SO₄ balances reaction rate and side-product formation .
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Recycling : Unreacted starting material is recoverable via ethyl acetate extraction, enhancing atom economy .
Comparative Analysis of Methods
Efficiency and Scalability
Method | Yield | Purity | Scalability |
---|---|---|---|
Direct Iodination | 70–75% | >98% | High (aqueous solvent) |
KI/KIO₃ Iodination | 73.7% | 98.5% | Moderate |
The direct iodination route excels in scalability due to its water-based system and straightforward workup. Conversely, the KI/KIO₃ method, while efficient, requires corrosive acids and complex purification, limiting industrial adoption .
Byproduct Management
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Direct Iodination : Side products like 2-amino-3,5-diiodopyridine are suppressed via controlled iodine addition and low-temperature phases .
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KI/KIO₃ Method : Over-iodination is mitigated by stoichiometric KIO₃ and short reaction times .
Industrial Production Considerations
Solvent Selection
Water is preferred in large-scale synthesis for cost and safety. The patent’s aqueous system avoids volatile organic compounds (VOCs), aligning with green chemistry principles .
Process Intensification
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Continuous Flow Systems : Potential for higher throughput by automating iodine and H₂O₂ addition.
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Recycling : Patent methods demonstrate 91.3% recovery of unreacted 2-aminopyridine, reducing raw material costs .
Analytical Validation
Characterization Data
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¹H NMR (CDCl₃) : δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H) .
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LCMS (ESI) : m/z 300.7000 [M+H]⁺ (calculated for C₅H₅IN₂: 298.8159) .
Quality Control
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium- or copper-catalyzed coupling reactions to form C-N bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium or copper catalysts are often used along with suitable ligands.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products include aminopyridines and other heterocyclic compounds.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Amino-5-iodopyridine is primarily utilized in the synthesis of pharmaceuticals, especially for developing antiviral and anticancer agents. Its ability to interact with specific receptors in the brain makes it valuable in targeting neurological disorders. Research indicates that this compound serves as a key intermediate in synthesizing various drugs, enhancing their efficacy and specificity .
Case Study:
A study demonstrated the effectiveness of this compound in synthesizing novel compounds that exhibit significant anticancer properties. The selective inhibition of cancer cell proliferation was observed in vitro, showcasing its potential for therapeutic applications .
Organic Synthesis
Complex Molecule Construction:
The compound is employed in organic synthesis to create complex molecules. Its unique structure allows chemists to build intricate frameworks that can lead to new materials or drugs. It facilitates various reactions, including C–N bond formation, which is crucial for synthesizing pharmaceutical compounds .
Data Table: C–N Bond Formation Yields
Reaction Type | Substrate Type | Yield (%) |
---|---|---|
Amination | Primary Amines | 72-86 |
Amination | Aliphatic Cyclic Amines | 85 |
Amination | Heterocycles | 78 |
Amination | Aromatic Amides | 84 |
This table illustrates the yields achieved through different amination reactions involving this compound, highlighting its efficiency as a reagent in organic synthesis .
Biochemical Research
Probe in Biological Systems:
Researchers utilize this compound to investigate biochemical pathways and mechanisms. Its ability to act as a probe allows for the development of targeted therapies, particularly in cancer treatment and neurological research .
Example Application:
In a study focused on neurodegenerative diseases, the compound was used to explore its interaction with neurotransmitter receptors, leading to insights into potential therapeutic strategies for conditions like Alzheimer’s disease .
Material Science
Development of Novel Materials:
The compound is also applied in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the performance of these materials, making them suitable for various applications including electronics and protective coatings .
Diagnostic Applications
Use in Imaging Techniques:
Due to its iodine content, this compound has potential applications in diagnostic imaging agents. The iodine enhances contrast in imaging techniques, facilitating the detection of diseases such as tumors or vascular abnormalities .
Mechanism of Action
The mechanism of action of 2-Amino-5-iodopyridine primarily involves its ability to form C-N bonds. The electron-rich nature of the amino group at the second position facilitates nucleophilic substitution reactions, while the iodine atom at the fifth position makes it a suitable candidate for coupling reactions. These properties enable it to interact with various molecular targets and pathways, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyridine Derivatives
Structural and Functional Comparison
The table below summarizes key structural features, applications, and reactivity of 2-amino-5-iodopyridine and its analogs:
Research Findings and Industrial Relevance
Market Dynamics
- Regional Demand: North America dominates the this compound market (35% share), driven by pharmaceutical R&D, while Asia-Pacific focuses on agrochemical production .
- Cost Considerations : Iodo derivatives are generally more expensive than bromo/chloro analogs due to iodine’s higher cost and specialized synthesis requirements .
Biological Activity
2-Amino-5-iodopyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article will explore its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Compounds containing pyridine rings, such as this compound, have been reported to possess antibacterial and antifungal activities. The presence of the amino group enhances its interaction with biological targets.
- Anticancer Activity : Research indicates that derivatives of pyridine can exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its potential as an anticancer agent.
- Enzyme Inhibition : Pyridine derivatives often act as enzyme inhibitors, which can be beneficial in treating diseases where enzyme activity is dysregulated.
Synthesis
The synthesis of this compound typically involves the iodination of 2-aminopyridine. A common method includes:
- Dissolving 2-aminopyridine in water.
- Gradually adding iodine while stirring.
- Following with the addition of hydrogen peroxide to facilitate the reaction.
- Heating and filtering to obtain the final product.
This method allows for efficient production while minimizing by-products .
Table 1: Summary of Biological Activities
Selective C–N Bond Formation
A significant study demonstrated the copper-catalyzed selective C–N bond formation using this compound. This reaction showcases its utility in synthesizing various biologically active compounds through amination reactions. The study highlighted that the C-5 position of this compound is particularly reactive, allowing for high yields in reactions with different substrates, including primary amines and heterocycles .
Table 2: Reaction Yields from Selective C–N Bond Formation
Substrate Type | Reaction Conditions | Yield (%) |
---|---|---|
Primary Amines | Cu-catalyzed amination | 72 - 86 |
Heterocycles | Cu-catalyzed amination | Excellent yield |
Aliphatic Amides | Cu-catalyzed amination | High yield |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-5-iodopyridine, and how can purity be optimized?
- Methodological Answer : The most common synthesis involves iodination of 2-aminopyridine using iodine (I₂) and periodic acid (H₅IO₆) in a mixed solvent of acetic acid, water, and sulfuric acid. Key steps include:
- Heating at 80°C for 4 hours to achieve iodination.
- Neutralization with aqueous sodium hydroxide and extraction with ether.
- Purification via column chromatography (AcOEt/hexane) to achieve >95% purity .
Q. How can researchers characterize this compound, and what analytical techniques are critical?
- Methodological Answer : Essential characterization includes:
- Melting Point (mp) : 224–228°C (decomposes above 230°C) .
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns; IR for NH₂ and C-I bond identification.
- Elemental Analysis : Verify iodine content (~45.7% theoretical) .
Q. What safety protocols are mandatory when handling this compound?
- Safety Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps.
- Toxicity : Classified as Acute Toxicity (Oral Category 3; Skin Category 4) and environmental hazard (Aquatic Chronic Category 2) .
- Spill Management : Neutralize with sodium thiosulfate to reduce iodine residues .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : Common issues stem from poor solubility and steric hindrance. Optimize by:
- Solvent System : Use dioxane/water (5:1) to enhance solubility of aryl boronic acids.
- Catalyst : Pd(PPh₃)₄ (0.05 equiv.) with Na₂CO₃ (2.3 equiv.) at 100°C for 4 hours.
- Yield Improvement : Achieve 52–65% yield by diluting the reaction mixture to reduce side reactions .
- Case Study : Route A (direct coupling) failed due to poor reactivity; Route B (pre-forming triazinone intermediate) succeeded .
Q. What strategies resolve contradictory data in computational vs. experimental vibrational spectra for this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) for geometry optimization and vibrational frequency prediction.
- Experimental Validation : Compare with FT-IR and Raman spectra. Discrepancies often arise from solvent effects or crystal packing; run simulations with implicit solvent models (e.g., PCM) .
- Troubleshooting : If NH₂ stretching modes deviate >50 cm⁻¹, recheck hydrogen bonding assumptions in simulations.
Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?
- Experimental Design :
Properties
IUPAC Name |
5-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVILGUFRMDBUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Record name | 2-amino-5-iodopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066620 | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20511-12-0 | |
Record name | 2-Amino-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20511-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020511120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-iodopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31592 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinamine, 5-iodo- | |
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Record name | 2-Amino-5-iodopyridine | |
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